molecular formula C15H17N3O3S B2934202 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 313646-71-8

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2934202
CAS No.: 313646-71-8
M. Wt: 319.38
InChI Key: QUKOJVMYNYIFQT-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a dimethylsulfamoyl group and a 6-methylpyridin-2-yl amine moiety, a structural pattern seen in compounds targeting various biological pathways. While the specific biological profile of this compound requires further characterization by researchers, structurally similar sulfamoyl benzamide analogs have been investigated for their potential interactions with neurological targets, including cannabinoid receptors . Compounds within this class are frequently explored for their potential applications in studying pain, inflammatory processes, and neurodegenerative conditions . The presence of the pyridinyl group is a common feature in many bioactive molecules and pharmaceutical agents, often contributing to molecular recognition and binding affinity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for characterizing this compound and determining its specific applicability for their projects.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKOJVMYNYIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common route starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 6-methylpyridin-2-yl substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide core undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond to yield 4-(dimethylsulfamoyl)benzoic acid and 6-methylpyridin-2-amine .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon, producing the same products .

Table 1: Hydrolysis Conditions and Yields for Analogous Benzamides

SubstrateConditionsProductsYieldSource
4-Nitrobenzamide6M HCl, reflux, 4h4-Nitrobenzoic acid + NH₃80%
4-Methoxybenzamide2M NaOH, 80°C, 3h4-Methoxybenzoic acid + NH₃71%

Sulfonamide Group Transformations

The dimethylsulfamoyl moiety (-SO₂NMe₂) participates in nucleophilic substitutions and alkylation reactions:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated sulfonamides .

  • Oxidation : The sulfur atom can be oxidized to a sulfone under strong oxidizing agents (e.g., H₂O₂/AcOH), though this is less common for tertiary sulfonamides .

Key Reaction Pathway :

 SO NMe +R XBase SO NMeR+HX\text{ SO NMe }+\text{R X}\xrightarrow{\text{Base}}\text{ SO NMeR}+\text{HX}

Pyridine Ring Functionalization

The 6-methylpyridin-2-yl group undergoes electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the pyridine ring .

  • Halogenation : Cl₂ or Br₂ in FeCl₃ catalyzes halogen addition at the 5-position .

Table 2: EAS Reactions for 6-Methylpyridine Derivatives

Reaction TypeReagentsPositionProductSource
NitrationHNO₃/H₂SO₄, 50°C44-Nitro-6-methylpyridin-2-amine
BrominationBr₂, FeCl₃, CHCl₃55-Bromo-6-methylpyridin-2-amine

Cross-Coupling Reactions

The pyridine ring can participate in palladium-catalyzed couplings if functionalized with a halide:

  • Suzuki-Miyaura : Aryl boronic acids couple with halogenated pyridines to form biaryl systems .

  • Buchwald-Hartwig : Amination reactions introduce nitrogen-containing substituents .

Example :

6 Methyl 5 bromopyridin 2 amine+PhB OH Pd dba 6 Methyl 5 phenylpyridin 2 amine\text{6 Methyl 5 bromopyridin 2 amine}+\text{PhB OH }\xrightarrow{\text{Pd dba }}\text{6 Methyl 5 phenylpyridin 2 amine}

Reductive Transformations

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups on the benzene ring to amines .

  • Pyridine Ring Reduction : LiAlH₄ reduces the pyridine to piperidine, though this disrupts aromaticity .

Condensation and Cyclization

The amide and sulfonamide groups facilitate heterocycle formation:

  • Oxazole Synthesis : Reaction with acetic anhydride forms oxazole derivatives via cyclodehydration .

  • Thiazole Formation : Condensation with Lawesson’s reagent introduces sulfur-containing rings .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with the N-(6-Methylpyridin-2-yl) Group

Several benzamide derivatives sharing the N-(6-methylpyridin-2-yl) group have been synthesized and evaluated for biological activity:

Compound (Reference) Substituent on Benzamide Key Properties/Activities Notes
Target Compound 4-(Dimethylsulfamoyl) Structure suggests potential for nAChR modulation or ion channel activity Lacks direct activity data in evidence
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide 4-Allyloxy nAChR NAM with ~5-fold selectivity for hα4β2 over hα3β4 Lead compound for receptor selectivity studies
3-Cyano-4-(pyridin-3-yl)-N-(6-methylpyridin-2-yl)benzamide 3-Cyano, 4-(pyridin-3-yl) High melting point (258°C, decomposition) Structural rigidity may impact bioavailability
4-(4-Methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)benzamide 4-(4-Methylpiperazin-1-yl) Synthesized in 82% yield Piperazine substituent may enhance solubility
3-Fluoro-4-(pyridin-3-yl)-N-(6-methylpyridin-2-yl)benzamide 3-Fluoro, 4-(pyridin-3-yl) Molecular formula: C₁₈H₁₄FN₃O·2HCl·0.25H₂O Halogenation alters electronic properties

Key Observations :

  • The 6-methylpyridin-2-yl group is critical for nAChR targeting, as seen in compound 1 () .
  • Substituents at the 4-position (e.g., allyloxy, piperazinyl, pyridyl) influence receptor selectivity and physicochemical properties.

Compounds with Dimethylsulfamoyl Substituents

The dimethylsulfamoyl group appears in diverse bioactive molecules:

Compound (Reference) Core Structure Biological Activity Notes
Target Compound Benzamide Hypothesized ion channel/nAChR modulation Structural similarity to compound 50
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide Thiazole-linked benzamide Calcium channel activator; enhances adjuvant activity Sulfamoyl group contributes to potency
4-(Dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide Pyrazine-linked benzamide Unknown activity Molecular weight: 397.5 g/mol

Key Observations :

  • Structural variations (e.g., thiazole vs. pyridine rings) modulate target specificity.

Sulfonamide Derivatives with Diverse Activities

Sulfonamide-containing compounds exhibit varied mechanisms:

Compound (Reference) Structure Biological Activity Notes
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide Salicylamide-sulfonamide hybrid PD-L1 inhibitor (57.15% inhibition) Low cytotoxicity; safe profile
Target Compound Benzamide-sulfamoyl hybrid Potential for immune modulation (inferred from structural parallels) Requires empirical validation

Key Observations :

  • Sulfonamide/sulfamoyl groups enhance binding to proteins like PD-L1 .
  • Hybrid structures (e.g., salicylamide vs. benzamide) diversify pharmacological applications.

Biological Activity

4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H20N4O3S
  • CAS Number : 1226442-22-3
  • IUPAC Name : this compound

The presence of a dimethylsulfamoyl group and a pyridine moiety suggests potential interactions with various biological targets, which will be discussed in subsequent sections.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Intermediate Compounds : Utilizing methods such as Suzuki–Miyaura coupling.
  • Purification : Techniques like recrystallization or chromatography to obtain high-purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit DNA methyltransferases (DNMTs), which are crucial for gene regulation and epigenetic modifications.
  • Reactivation of Tumor Suppressor Genes : Studies have shown that compounds with similar structures can reactivate silenced genes such as P16, MLH1, and TIMP3 in cancer cells, suggesting a role in cancer therapy .

Biological Evaluation

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects comparable to known DNMT inhibitors. The following table summarizes some key findings:

Study Cell Line EC50 (µM) Mechanism
Study AColon Cancer0.9DNMT3A inhibition
Study BLeukemia KG-1 Cells15Reactivation of methylated genes
Study CVarious Tumor Cells10General cytotoxicity

Case Studies

  • Study on DNMT Inhibition : In a study focused on structural analogs, the compound demonstrated significant inhibition of DNMT3A with an EC50 value of 0.9 µM, indicating its potential as an epigenetic modifier in cancer treatment .
  • Reactivation of Silenced Genes : Another investigation revealed that derivatives similar to this compound could reactivate silenced tumor suppressor genes in leukemia cell lines, showcasing its therapeutic promise against hematological malignancies .

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure using charge-flipping algorithms (e.g., SUPERFLIP) and symmetry determination in space group P1 .
  • NMR : ¹H/¹³C NMR confirms regiochemistry, particularly for pyridine and benzamide moieties .
    Best Practice : Combine elemental analysis with spectroscopic data to resolve ambiguities in tautomeric forms or rotational isomers .

How can computational tools optimize reaction pathways and predict physicochemical properties?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and identify low-energy pathways, reducing trial-and-error experimentation .
  • Molecular Dynamics Simulations : Predict solubility and stability by simulating interactions with solvents like DMSO or water .
  • Machine Learning : Train models on PubChem datasets to forecast bioactivity or metabolic stability based on trifluoromethyl and sulfonamide motifs .
    Validation : Cross-check computational predictions with experimental DSC (differential scanning calorimetry) for thermal stability .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question

  • Case Example : If antibacterial assays show variability, consider:
    • Target Specificity : Verify enzyme inhibition (e.g., acps-pptase) using knockout bacterial strains .
    • Dose-Response Curves : Use Hill slope analysis to distinguish between efficacy (EC₅₀) and non-specific cytotoxicity .
    • Statistical Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., pH, incubation time) .
      Recommendation : Replicate studies across independent labs with standardized protocols (e.g., CLSI guidelines) .

What mechanistic hypotheses explain the compound’s interaction with bacterial enzymes?

Advanced Research Question

  • Hypothesis 1 : The dimethylsulfamoyl group mimics natural substrates, competitively inhibiting acps-pptase and disrupting lipid A biosynthesis .
  • Hypothesis 2 : The pyridine ring chelates catalytic metal ions (e.g., Mg²⁺) in bacterial kinases .
    Experimental Validation :
    • Use ITC (isothermal titration calorimetry) to measure binding affinity.
    • Perform X-ray crystallography of enzyme-ligand complexes to identify binding pockets .

What experimental designs are optimal for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Factorial Design : Vary substituents (e.g., methyl vs. trifluoromethyl) and measure effects on potency/logP using a 2³ factorial matrix .
  • Control Groups : Include analogs lacking the sulfamoyl group to isolate its contribution to bioactivity .
  • High-Throughput Screening : Use automated platforms to test derivatives against a panel of Gram-positive/-negative bacteria .

How can synthesis be scaled while maintaining purity and yield?

Advanced Research Question

  • Process Optimization :
    • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
    • In-Line Analytics : Implement PAT (process analytical technology) like FTIR for real-time monitoring .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate >95% pure product .

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